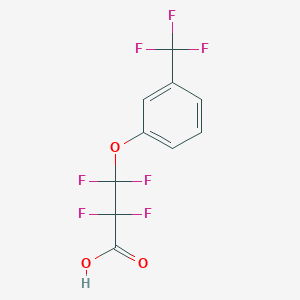

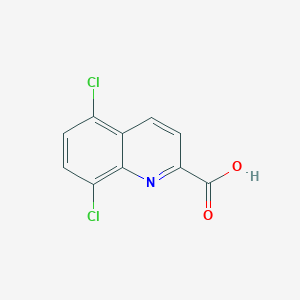

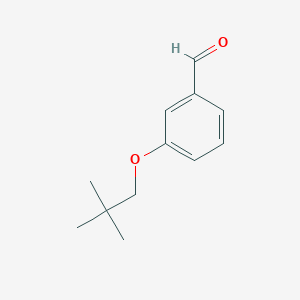

5,8-Dichloroquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dichloroquinoline-2-carboxylic acid is a derivative of quinoline, a class of organic compounds that are colorless solids and soluble in hydrocarbons and alcohols . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For instance, the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride yielded the desired target compound in good amounts .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, a wide range of structurally diverse asymmetrical aryl alkyl and dia-lkyl ketones have been constructed in yields of up to 98% with excellent reaction selectivity and functional group compatibility .Scientific Research Applications

Organic and Analytical Chemistry

5,8-Dichloroquinoline-2-carboxylic acid belongs to the class of compounds known as quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives, such as 8-hydroxyquinolines, have been extensively studied for their unique properties as chromophores and their ability to detect various metal ions and anions. These compounds have drawn significant attention in organic and analytical chemistry due to their broad spectrum of biological activities and potential as drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Medicinal Chemistry and Drug Development

Quinoline derivatives, including 8-hydroxyquinolines, have been the focus of medicinal chemistry due to their antimicrobial, anticancer, and antifungal effects. These compounds have attracted the attention of chemists and health professionals for their potential to develop potent lead compounds with good efficacy and low toxicity. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have been explored for their pharmacological properties, highlighting their therapeutic value and potential as building blocks for various pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Environmental Applications

8-Amidoquinoline derivatives have been investigated for their potential as fluorescent probes for zinc ion determination, which is crucial for both environmental and biological applications. The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives aims to improve water solubility and cell membrane permeability. These derivatives have shown promise due to their fast reactivity, good selectivity, and biocompatibility, especially for biological applications (Mohamad et al., 2021).

Biochemical Studies

In the field of biochemistry, redox mediators have been used to enhance the degradation of recalcitrant compounds by enzymes. Quinoline derivatives, as redox mediators, have been reported to enhance the efficiency of degradation of these compounds by enzymes such as laccases and peroxidases. This enzymatic approach has shown potential in the remediation of various organic pollutants present in industrial wastewater, highlighting the role of quinoline derivatives in enhancing the range of substrates and efficiency of degradation (Husain & Husain, 2007).

Mechanism of Action

Target of Action

Result of Action

A related compound, 4,7-dichloroquinoline, has shown significant growth inhibition of both sensitive strains of plasmodium falciparum .

Safety and Hazards

Future Directions

Quinoline derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the synthesis and study of 5,8-Dichloroquinoline-2-carboxylic acid and its derivatives could provide valuable insights for the development of new drugs and therapies. Future research could focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .

properties

IUPAC Name |

5,8-dichloroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZCOWGQUIQACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)